2-bromo-N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)benzamide
Description
2-Bromo-N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)benzamide is a heterocyclic compound featuring a furo[2,3-d]pyrimidin core substituted with two phenyl groups at positions 5 and 4. The 4-position of the pyrimidine ring is functionalized with a benzamide group bearing a bromine atom at the 2-position of the benzene ring.
Properties
IUPAC Name |
2-bromo-N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16BrN3O2/c26-19-14-8-7-13-18(19)24(30)29-23-21-20(16-9-3-1-4-10-16)22(17-11-5-2-6-12-17)31-25(21)28-15-27-23/h1-15H,(H,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDGTGTXFGKYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NC(=O)C4=CC=CC=C4Br)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)benzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furo[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and 2-bromo-3-phenylfuran.
Introduction of the benzamide group: The benzamide moiety can be introduced through amide coupling reactions using reagents like benzoyl chloride and a suitable base.
Bromination: The final step involves the bromination of the compound using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiol, or alkoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous derivatives to highlight key differences in physicochemical properties, synthetic pathways, and biological relevance.
Structural Analogues with Furopyrimidine Cores
2-[(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)amino]ethanol (PDB: 2BRB) Structural Differences: Replaces the bromobenzamide group with an ethanolamine moiety. Tanimoto Similarity: 0.71 (indicating moderate structural overlap) .
2-Bromo-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-benzamide (CAS: 302939-48-6) Core Variation: Features a benzothienopyrimidine (sulfur-containing) instead of a furopyrimidine (oxygen-containing) scaffold. Substitution Pattern: Similar bromobenzamide group but lacks the 5,6-diphenyl substitution. Functional Impact: The thieno analog’s sulfur atom may alter electronic properties, influencing interactions with hydrophobic enzyme pockets .
Pyrimidine Derivatives with Diverse Substitutions
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Core Structure: Pyrazolo[3,4-d]pyrimidine instead of furopyrimidine. Key Features: Fluorinated chromene and sulfonamide groups enhance metabolic stability and target selectivity. Synthesis: Utilizes Suzuki-Miyaura coupling for aryl boronic acid integration, contrasting with the SNAr reactions typical in furopyrimidine synthesis .
2-Fluoro-6-{[2-({2-methoxy-4-[(methylsulfonyl)methyl]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}benzamide (PDB: 3ELJ) Scaffold: Pyrrolopyrimidine core with fluorinated benzamide. Tanimoto Similarity: 0.74, higher than 2BRB, reflecting closer structural resemblance . Bioactivity: Demonstrated potent kinase inhibitory activity, suggesting the fluorobenzamide group’s role in enhancing binding affinity .
Key Observations :
- Synthetic Complexity : Furopyrimidines often require multi-step functionalization, whereas pyrrolo/pyrazolo derivatives benefit from modular cross-coupling strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
